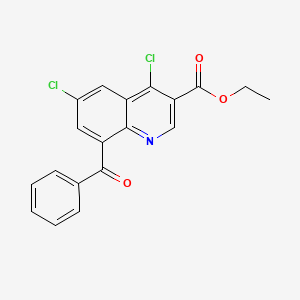![molecular formula C13H22Cl2N4 B2492103 (2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride CAS No. 1240527-76-7](/img/structure/B2492103.png)
(2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride” is a chemical compound with the molecular formula C13H22Cl2N4. It has a molecular weight of 305.25 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of chloroethynylphosphonates with 2-hydrazinylpyridines . The presence of a NO2 group in the starting hydrazinylpyridine induces a Dimroth-type rearrangement leading to 2-methylphosphonylated [1,2,4]triazolo .Molecular Structure Analysis
The structural and spectroscopic properties of a new triazolopyridine derivative (1,2,4-triazolo[4,3-a]pyridin-3-amine) are described in a study . The molecular structure and vibrational spectra were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program .Chemical Reactions Analysis
The reaction of chloroethynylphosphonates with 2-hydrazinopyridines proceeds through a 5-endo-dig cyclization to form imidazo . When using highly electron-deficient 2-hydrazinopyridines, the [1,2,4]triazolo[4,3-a]pyridines obtained were converted into [1,2,4]triazolo[1,5-a]pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight and molecular formula . Further details about its boiling point, density, and other properties are not available in the retrieved information.Applications De Recherche Scientifique
Chemical Synthesis : Research has shown the efficacy of using triazolopyridines, a class to which the specified compound belongs, in the synthesis of diverse heterocyclic compounds. For instance, Ibrahim et al. (2011) demonstrated the facile synthesis of 1,2,3-Triazolo[4,5-b]pyridines and Pyrazolo[4,3-b]pyridines, highlighting the versatile applications of these compounds in chemical synthesis (Ibrahim et al., 2011).
Pharmaceutical Applications : Mishchuk et al. (2016) studied functionalized building blocks based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine. Their research found potential utility in drug design, particularly for compounds stimulating GLP-1 secretion, which could be significant in anti-diabetes drug leads (Mishchuk et al., 2016).
Structural and Optical Properties : Dymińska et al. (2022) explored the structural and spectroscopic properties of 1,2,4-triazolo[4,3-a]pyridin-3-amine, a closely related compound. This research provides insights into the structural behavior and potential applications in optoelectronics or as a luminescent material (Dymińska et al., 2022).
Antitumor and Antibacterial Properties : Several studies have investigated the antitumor and antibacterial properties of triazolopyridine derivatives. For example, Hafez and El-Gazzar (2009) demonstrated the potential antitumor activity of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide compounds, indicating their potential in cancer treatment (Hafez & El-Gazzar, 2009). Similarly, Sadana et al. (2003) synthesized triazolo[4,3-a] pyridines with notable antibacterial activity, highlighting their potential in combating bacterial infections (Sadana et al., 2003).
Mécanisme D'action
Propriétés
IUPAC Name |
2-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pentan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4.2ClH/c1-3-6-11(2)9-14-10-13-16-15-12-7-4-5-8-17(12)13;;/h4-5,7-8,11,14H,3,6,9-10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAKHRPRAGUAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CNCC1=NN=C2N1C=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(1R,5S)-6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one](/img/structure/B2492034.png)
![5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2492036.png)
![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2492039.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2492040.png)
![N-(2,3-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2492041.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide](/img/structure/B2492042.png)
![2-[(E)-But-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492043.png)